molecular formula C27H23N3O3S B14994684 2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide

2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B14994684
M. Wt: 469.6 g/mol
InChI Key: XLNCRAXJHAQUFX-UHFFFAOYSA-N
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Description

2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide involves multiple steps. The general synthetic route includes the following steps:

    Formation of the benzothieno[3,2-d]pyrimidine core: This is typically achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor.

    Introduction of the benzyl group: This step involves the alkylation of the core structure with a benzyl halide under basic conditions.

    Final functionalization:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and acetamide positions, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s benzothieno[3,2-d]pyrimidine core is known for its potential as an anticancer, antiviral, and anti-inflammatory agent. Researchers are exploring its use in developing new therapeutic drugs.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a tool compound in chemical biology to study cellular processes and pathways.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide include other benzothieno[3,2-d]pyrimidine derivatives. These compounds share the same core structure but differ in their substituents, leading to variations in their biological activity and applications. Some examples of similar compounds include:

  • 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylphenyl)acetamide : This compound has a methyl group instead of an ethyl group, which can affect its biological activity.
  • 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorophenyl)acetamide : The presence of a chlorine atom can influence the compound’s reactivity and interactions with biological targets.

The uniqueness of 2-(3-benzyl-2,4-dioxo-3,4-dihydro1

Properties

Molecular Formula

C27H23N3O3S

Molecular Weight

469.6 g/mol

IUPAC Name

2-(3-benzyl-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl)-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C27H23N3O3S/c1-2-18-12-14-20(15-13-18)28-23(31)17-29-24-21-10-6-7-11-22(21)34-25(24)26(32)30(27(29)33)16-19-8-4-3-5-9-19/h3-15H,2,16-17H2,1H3,(H,28,31)

InChI Key

XLNCRAXJHAQUFX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)SC5=CC=CC=C53

Origin of Product

United States

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